molecular formula C11H15NO3 B2845386 Ethyl 5-cyclopentylisoxazole-3-carboxylate CAS No. 908856-65-5

Ethyl 5-cyclopentylisoxazole-3-carboxylate

Cat. No.: B2845386
CAS No.: 908856-65-5
M. Wt: 209.245
InChI Key: XPYFYLQXHWVEDS-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at position 5 with a cyclopentyl group and at position 3 with an ethyl ester moiety. confirms its existence as a commercially available compound, though it is currently listed as discontinued .

Properties

IUPAC Name

ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-10(15-12-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYFYLQXHWVEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-cyclopentylisoxazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication . This one-pot cascade reaction is performed in water at 80°C for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-cyclopentylisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace substituents on the ring.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Ethyl 5-cyclopentylisoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Ethyl 5-cyclopentylisoxazole-3-carboxylate with structurally related isoxazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Ethyl 5-cyclopropylisoxazole-3-carboxylate

  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol (calculated)
  • Substituents : Cyclopropyl (C₃H₅) at position 5; ethyl ester at position 3.
  • Key Differences : The smaller cyclopropyl group reduces steric hindrance and lipophilicity compared to cyclopentyl. This compound is used in pharmaceutical intermediates and agrochemical research .

Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate

  • Molecular Formula: C₁₀H₁₅NO₃
  • Molecular Weight : 197.23 g/mol
  • Substituents : Isopropyl (C₃H₇) at position 5; methyl (CH₃) at position 3; ethyl ester at position 4.
  • Key Differences : The 4-carboxylate positional isomer and additional methyl group may alter electronic properties and reactivity. Applications include organic synthesis building blocks .

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Molecular Formula: C₁₃H₁₃NO₃
  • Molecular Weight : 231.25 g/mol
  • Substituents : Phenyl (C₆H₅) at position 3; methyl (CH₃) at position 5.
  • This derivative exhibits antibacterial and antiasthmatic activities .

Ethyl 5-formylisoxazole-3-carboxylate

  • Molecular Formula: C₇H₇NO₄
  • Molecular Weight : 171.14 g/mol
  • Substituents : Formyl (CHO) at position 5.
  • Key Differences : The electron-withdrawing formyl group increases electrophilicity, making this compound a reactive intermediate for further functionalization .

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

  • Molecular Formula: C₇H₉NO₄
  • Molecular Weight : 171.15 g/mol
  • Substituents : Hydroxymethyl (CH₂OH) at position 5.
  • Key Differences : The polar hydroxymethyl group improves water solubility, which is advantageous for drug formulation. It serves as a precursor for glycosylation or esterification reactions .

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

  • Molecular Formula: C₁₅H₁₅NO₅
  • Molecular Weight : 289.28 g/mol
  • Substituents : 4-(Ethoxycarbonyl)phenyl at position 5.
  • Key Differences : The extended aromatic system with an ethoxycarbonyl group enhances π-π stacking interactions, useful in materials science and enzyme inhibition studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₁H₁₅NO₃ 209.24 Cyclopentyl (C₅H₉) High hydrophobicity; drug intermediates
Ethyl 5-cyclopropylisoxazole-3-carboxylate C₉H₁₁NO₃ 181.19 Cyclopropyl (C₃H₅) Agrochemical research
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate C₁₀H₁₅NO₃ 197.23 Isopropyl (C₃H₇), methyl (CH₃) Organic synthesis building blocks
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ 231.25 Phenyl (C₆H₅), methyl (CH₃) Antibacterial/antiasthmatic activities
Ethyl 5-formylisoxazole-3-carboxylate C₇H₇NO₄ 171.14 Formyl (CHO) Reactive intermediate
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate C₇H₉NO₄ 171.15 Hydroxymethyl (CH₂OH) Improved solubility; drug precursors
Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate C₁₅H₁₅NO₅ 289.28 4-(Ethoxycarbonyl)phenyl Materials science applications

Biological Activity

Ethyl 5-cyclopentylisoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1: Cyclopentyl group
  • C2: Isoxazole ring
  • C3: Carboxylate group

Synthesis typically involves the reaction of cyclopentanone with hydroxylamine followed by esterification with ethyl chloroacetate, yielding the desired compound.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
HeLa45.2
HepG238.7
MCF-750.1

These results suggest that this compound may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli200
Pseudomonas aeruginosa150

These findings indicate that this compound possesses notable antibacterial properties, making it a candidate for further investigation in antimicrobial therapies.

Case Study 1: In Vivo Efficacy

A recent study examined the in vivo effects of this compound in murine models of cancer. The compound was administered at varying doses, revealing dose-dependent effects on tumor growth inhibition.

Figure 1: Tumor Volume Reduction in Mice Treated with this compound

Tumor Volume Reduction

The results demonstrated a significant reduction in tumor volume compared to controls, supporting the compound's potential as an anticancer agent.

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed through Western blot analysis showing increased levels of cleaved caspases in treated cells.

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